![molecular formula C14H13F3N2O4S2 B2766526 [2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate CAS No. 338794-15-3](/img/structure/B2766526.png)
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a carbamoyl group, a thiophene ring, and a sulfamate group. The presence of a trifluoromethyl group suggests that the compound could have interesting properties, as this group is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. The carbamoyl group would be attached to one of the carbon atoms of the thiophene ring, and the sulfamate group would be attached to another carbon atom on the thiophene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamoyl and sulfamate groups, as well as the trifluoromethyl group. The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfamate group could potentially make the compound more soluble in water, while the trifluoromethyl group could increase its lipophilicity .Scientific Research Applications
Materials Science and Polymer Chemistry
One area of application is in the field of materials science, particularly in the development of novel polymers and organic materials. For instance, novel arylene ether polymers with high glass-transition temperatures and solubility in organic solvents have been synthesized, indicating potential for use in high-performance materials applications due to their outstanding thermal stability and solubility properties (Huang et al., 2007). Similarly, a series of carbazole-thiophene dimers have been synthesized, with variations in electronic properties studied through UV-Vis and cyclic voltammetry, highlighting their potential in optoelectronic applications (Damit et al., 2016).
Organic Synthesis and Catalysis
In organic synthesis, compounds similar to the specified chemical have been utilized in the synthesis of complex molecules. For example, organophosphorus(V) compounds have been employed in palladium(II) pincer chemistry for the synthesis of a wide range of pincer ligands, demonstrating the versatility of these compounds in facilitating complex organic transformations (Aleksanyan et al., 2019).
Photophysical and Electrochemical Studies
Several studies have focused on the photophysical and electrochemical properties of carbazole and thiophene-based compounds. For example, novel organic sensitizers with carbazole donors for solar cell applications have been engineered, showing high incident photon to current conversion efficiency, which is crucial for the development of high-efficiency dye-sensitized solar cells (Kim et al., 2006).
Sensing and Detection
Furthermore, certain derivatives have been explored for their sensing capabilities, such as a simple and highly selective 'turn-on' type fluorescence chemodosimeter for Hg2+ detection based on 1-(2-phenyl-2H-[1,2,3]triazole-4-carbonyl)thiosemicarbazide, highlighting the potential of these compounds in environmental monitoring and safety applications (Lin et al., 2015).
properties
IUPAC Name |
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S2/c1-19(2)25(21,22)23-11-6-7-24-12(11)13(20)18-10-5-3-4-9(8-10)14(15,16)17/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEOIWBEBVEGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

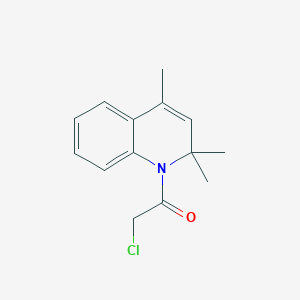
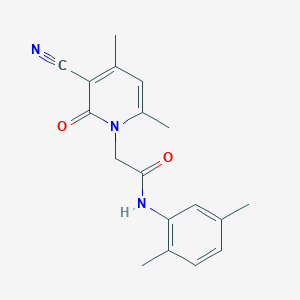
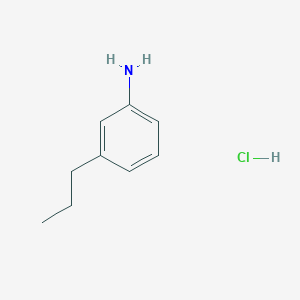
![Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2766447.png)
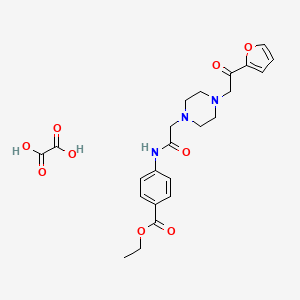
![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2766449.png)
![6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2766450.png)
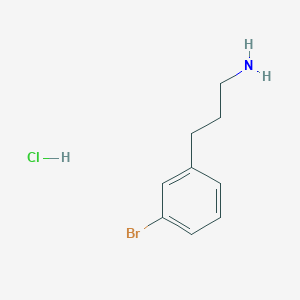
![Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2766455.png)
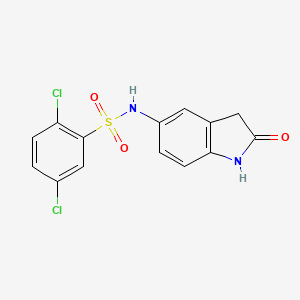
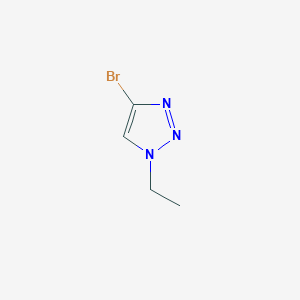
![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)
![4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2766462.png)
![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)